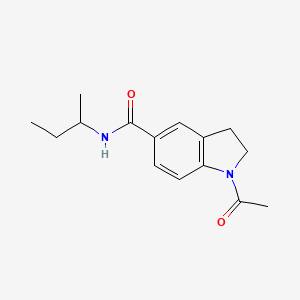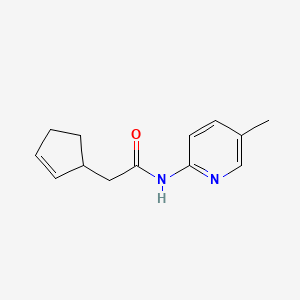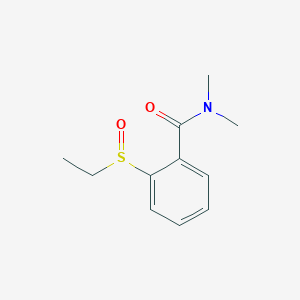
2-ethylsulfinyl-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethylsulfinyl-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethylsulfinyl group attached to the benzamide structure, which includes a benzene ring bonded to a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylsulfinyl-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N,N-dimethylbenzamide, which is then subjected to further reactions to introduce the ethylsulfinyl group.
Reaction Conditions:
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Efficient handling and storage of starting materials and reagents.
Reaction Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.
Purification and Quality Control: Implementation of purification techniques and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethylsulfinyl-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group back to the corresponding sulfide.
Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-ethylsulfinyl-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfone and sulfide derivatives.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-ethylsulfinyl-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfinyl group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s biological activity. The benzamide structure allows for binding to specific sites on proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylbenzamide: Lacks the ethylsulfinyl group, making it less reactive in certain chemical reactions.
N,N-diethylbenzamide: Contains an ethyl group instead of a dimethyl group, affecting its chemical properties and reactivity.
N-methyl-N-phenylbenzamide: Has a phenyl group instead of an ethylsulfinyl group, leading to different chemical behavior.
Uniqueness
2-ethylsulfinyl-N,N-dimethylbenzamide is unique due to the presence of the ethylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in specific contexts.
Eigenschaften
IUPAC Name |
2-ethylsulfinyl-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-4-15(14)10-8-6-5-7-9(10)11(13)12(2)3/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCUJXHVZJTZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1=CC=CC=C1C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(3,5-Dimethylpiperidin-1-yl)methyl]benzamide](/img/structure/B7491318.png)
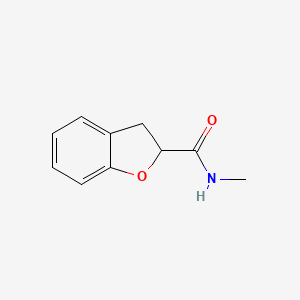
![4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]benzamide](/img/structure/B7491329.png)
![(E)-1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(4-prop-2-enoxyphenyl)prop-2-en-1-one](/img/structure/B7491332.png)
![3-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile](/img/structure/B7491338.png)
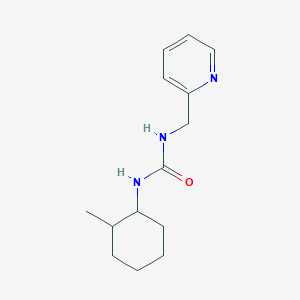
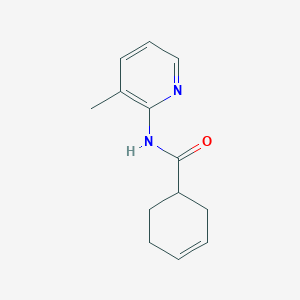
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2,4-dimethyl-6-oxopyran-3-carboxamide](/img/structure/B7491347.png)
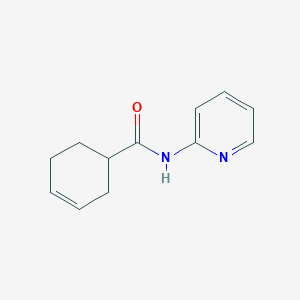
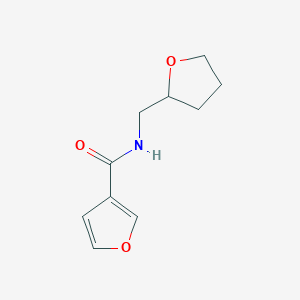
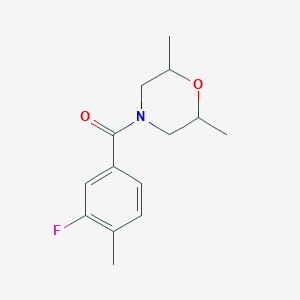
![Furan-3-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7491365.png)
